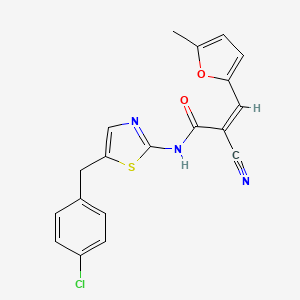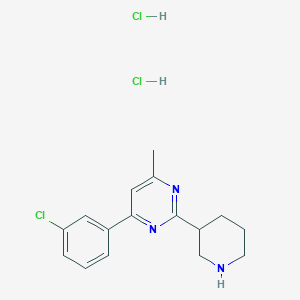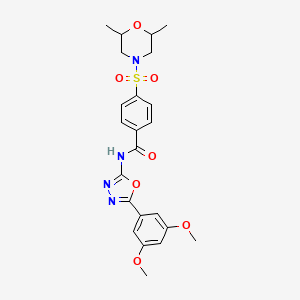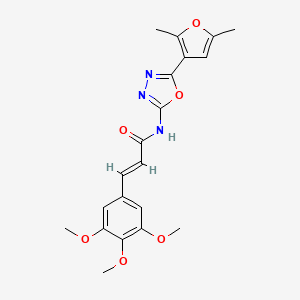
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for similar compounds typically involve the condensation of various precursor molecules under specific conditions. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized as herbicidal inhibitors, showcasing the approach to synthesizing compounds with similar structures (Wang et al., 2004). Another method involves the reaction of chloroacetone with hydroxy-benzonitrile followed by a reaction with acryloyl chloride to produce N-(2-acetylbenzofuran-3-yl)acrylamide monomers (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide" has been determined using spectroscopic methods and quantum chemical calculations, which provide insights into the vibrational, nuclear magnetic resonance, and electronic properties (Barım & Akman, 2019).
Chemical Reactions and Properties
Chemical reactions involving similar structures often include cycloadditions, condensations, and the formation of heterocyclic compounds, indicating a rich chemistry that can be leveraged for synthesizing a wide range of derivatives with various biological and physical properties (Kariuki et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and stability, can significantly influence their applications in different fields. For instance, the stability and reactivity of the furylthiadiazole fragment in derivatives indicate their potential for various applications (Kuticheva et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Acrylamides
Acrylamide, a chemical compound used industrially and found in various foods processed at high temperatures, has been extensively studied for its biochemistry and potential health effects. Its synthesis, applications, and effects have been reviewed to understand better its role in food chemistry, toxicology, and potential for human exposure. Acrylamides are used in polyacrylamide production, which finds applications in soil conditioning, wastewater treatment, and laboratory uses such as protein electrophoresis. The extensive study of acrylamide's effects across cellular, tissue, and animal models highlights its significance in toxicology and risk assessment research (Friedman, 2003).
Environmental and Food Sources
Research has identified environmental and dietary sources of acrylamide, elucidating mechanisms of its formation in food through Maillard browning reactions. This has implications for understanding human exposure and developing strategies to mitigate acrylamide levels in food products, thereby reducing potential health risks (Taeymans et al., 2004).
Mechanisms of Formation and Mitigation Strategies
The formation of acrylamide in baking products and its health risks have been reviewed, with a focus on the factors affecting its formation and degradation. This research guides the manufacturing processes to reduce acrylamide levels in bakery products, contributing to safer food consumption (Keramat et al., 2011).
Coordination Chemistry and Biological Interactions
Studies on the coordination chemistry of acrylamide with transition metals have provided insights into its potential role in biological systems. This research is crucial for understanding acrylamide's reactivity and interactions with biological molecules, which may inform its toxicological properties and mechanisms of action (Girma et al., 2005).
Neurotoxicity and Occupational Health
Acrylamide's neurotoxic effects in workers exposed to it highlight the importance of occupational health studies. These findings are vital for developing safety guidelines and protective measures for individuals working in industries where acrylamide exposure is a risk (Pennisi et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-12-2-7-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-5-15(20)6-4-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYXDACOACSQO-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)



![3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488155.png)

![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)
![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)
![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)



![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)